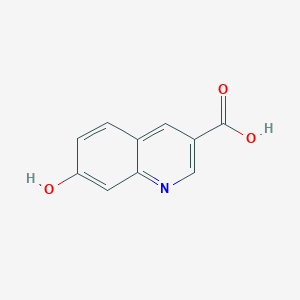

7-Hydroxyquinoline-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-hydroxyquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-2-1-6-3-7(10(13)14)5-11-9(6)4-8/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVSBXGQVAGYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00631111 | |

| Record name | 7-Oxo-1,7-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

659730-27-5 | |

| Record name | 7-Oxo-1,7-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxyquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Hydroxyquinoline-3-carboxylic Acid: A Technical Guide to its Biological Activity and Therapeutic Potential

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the quinoline nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Within this extensive family, 7-Hydroxyquinoline-3-carboxylic acid and its derivatives are emerging as compounds of significant interest. This technical guide provides a comprehensive overview of the known biological activities of this molecular framework, synthesizing current research to offer insights for researchers, scientists, and drug development professionals. While direct studies on the parent this compound are nascent, this document will delve into the established activities of its closely related analogs, providing a robust foundation for future investigation and application. We will explore its potential as an anticancer, anti-inflammatory, and antibacterial agent, grounded in mechanistic insights and supported by detailed experimental protocols.

Anticancer Activity: Targeting Cellular Metabolism

The proliferation of cancer cells is intrinsically linked to alterations in cellular metabolism. One promising therapeutic strategy is the inhibition of key metabolic enzymes that are upregulated in tumors. Derivatives of this compound have demonstrated potential in this arena, specifically as inhibitors of cellular respiration and malate dehydrogenase.

Mechanism of Action: Inhibition of Malate Dehydrogenase and Cellular Respiration

Research into 7-substituted 4-hydroxyquinoline-3-carboxylic acids has revealed their capacity to disrupt cancer cell metabolism[1]. These compounds have been shown to inhibit the respiration of Ehrlich ascites cells, a model for studying cancer cell metabolism[1]. A key intracellular target identified is malate dehydrogenase (MDH), an enzyme crucial for the malate-aspartate shuttle and the tricarboxylic acid (TCA) cycle.

The inhibitory activity of these compounds against Ehrlich ascites cell respiration has been correlated with their lipophilicity (π), while their inhibition of malate dehydrogenase is related to their molar refractivity (MR)[1]. This suggests that the molecular properties of substituents on the quinoline ring can be fine-tuned to optimize these anticancer effects. The general antiproliferative properties of quinoline-3-carboxylic acid derivatives against various cancer cell lines, including MCF-7 (breast cancer), further underscore the potential of this scaffold in oncology[2][3].

Experimental Protocol: Malate Dehydrogenase Inhibition Assay

To assess the inhibitory potential of this compound or its analogs against malate dehydrogenase, a continuous spectrophotometric assay can be employed.

Principle: The enzymatic activity of MDH is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5.

-

Substrate Solution: 10 mM oxaloacetate in assay buffer.

-

NADH Solution: 2.5 mM NADH in assay buffer.

-

Enzyme Solution: Porcine heart malate dehydrogenase (e.g., Sigma-Aldrich) diluted in assay buffer to a final concentration of 1-2 units/mL.

-

Test Compound Stock Solution: this compound dissolved in DMSO to a concentration of 10 mM. Serial dilutions are then made in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

150 µL of assay buffer.

-

10 µL of NADH solution.

-

10 µL of the test compound at various concentrations (or DMSO for control).

-

10 µL of enzyme solution.

-

-

Incubate the plate at 25°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the oxaloacetate solution to each well.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Visualization of the Proposed Anticancer Mechanism

Caption: Proposed mechanism of anticancer activity via inhibition of malate dehydrogenase.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Quinoline-3-carboxylic acids have demonstrated notable anti-inflammatory properties, suggesting a potential role for this compound in this therapeutic area.

Mechanistic Insights: Modulation of Immune Cell Function

Studies on substituted quinoline carboxylic acids have indicated that their anti-inflammatory effects may be distinct from those of traditional nonsteroidal anti-inflammatory drugs (NSAIDs)[4]. While many NSAIDs act through the inhibition of cyclooxygenase (COX) enzymes, some quinoline derivatives show efficacy in models of inflammation without affecting COX or lipoxygenase activities[4].

The anti-inflammatory and antiarthritic properties of certain quinoline carboxylic acids are thought to be mediated through the downregulation of T-cell function[4]. Furthermore, quinoline-3-carboxylic acids have demonstrated significant anti-inflammatory activity in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages[5]. This suggests an immunomodulatory mechanism, potentially involving the inhibition of pro-inflammatory cytokine production or signaling pathways activated by LPS.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol outlines a method to evaluate the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages.

Principle: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator. The concentration of NO in the cell culture supernatant can be quantified using the Griess reagent.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 1 hour. Include a vehicle control (DMSO).

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include an unstimulated control group.

-

-

Nitric Oxide Measurement (Griess Assay):

-

After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

-

In a new 96-well plate, add 50 µL of supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

-

Cell Viability Assay:

-

To ensure that the observed reduction in NO is not due to cytotoxicity, perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells in the original plate.

-

Visualization of the Anti-inflammatory Workflow

Caption: Experimental workflow for assessing in vitro anti-inflammatory activity.

Antibacterial Activity

The quinoline scaffold is famously associated with antibacterial activity, with fluoroquinolones being a prominent class of antibiotics. While the specific antibacterial profile of this compound is not extensively documented, the broader class of quinoline carboxylic acids and hydroxyquinolines exhibit significant antimicrobial properties[6][7].

Potential Mechanisms of Action

The antibacterial activity of quinoline derivatives is often attributed to their ability to chelate metal ions and inhibit key bacterial enzymes.

-

Metal Chelation: 8-Hydroxyquinoline and its derivatives are well-known metal chelators. This chelation can disrupt essential bacterial processes that rely on metal cofactors[8]. The 7-hydroxy group in this compound may also participate in metal ion coordination, contributing to its potential antibacterial effects.

-

Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones exert their bactericidal effects by inhibiting these enzymes, which are essential for bacterial DNA replication, transcription, and repair. It is plausible that this compound could share a similar mechanism of action, although this requires experimental validation.

-

Membrane Disruption: Some quinoline derivatives can interfere with the integrity of the bacterial cell membrane, leading to cell death[9].

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of a compound against various bacterial strains.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Bacterial Strain Preparation:

-

Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth (e.g., Mueller-Hinton Broth - MHB).

-

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

-

Dilute the bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Compound Preparation and Plate Setup (96-well plate):

-

Prepare a stock solution of this compound in DMSO.

-

In the first column of the microtiter plate, add the compound to the broth to obtain the highest desired concentration.

-

Perform serial two-fold dilutions of the compound across the plate with MHB.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

-

Inoculation and Incubation:

-

Inoculate each well (except the negative control) with the prepared bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Optionally, add a viability indicator like resazurin to aid in the determination of the MIC.

-

Data Summary Table: Potential Antibacterial Spectrum

While specific data for this compound is limited, the following table illustrates how MIC data for this compound and its derivatives could be presented.

| Bacterial Strain | Compound | MIC (µg/mL) | Reference |

| Staphylococcus aureus | This compound | Data Needed | |

| Escherichia coli | This compound | Data Needed | |

| Pseudomonas aeruginosa | This compound | Data Needed | |

| Ralstonia solanacearum | Isoquinoline-3-carboxylic acid | 8.38 - 17.35 | [9] |

| Acidovorax citrulli | Isoquinoline-3-carboxylic acid | 8.38 - 17.35 | [9] |

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes. One plausible method involves the hydrolysis of its corresponding ester, which can be synthesized from 7-methoxyquinoline-3-carboxylate.

Synthetic Pathway

A described synthesis involves the reflux of ethyl 7-methoxyquinoline-3-carboxylate in aqueous hydrobromic acid to demethylate the methoxy group and hydrolyze the ester, yielding this compound[10].

Visualization of the Synthetic Route

Caption: A synthetic route to this compound.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The existing body of research on related analogs strongly suggests its potential in oncology, inflammation, and infectious diseases.

Key areas for future research include:

-

Comprehensive Biological Screening: A systematic evaluation of the anticancer, anti-inflammatory, antibacterial, and potentially neuroprotective activities of this compound is warranted.

-

Mechanistic Elucidation: Detailed studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives will be crucial for optimizing potency and selectivity.

-

In Vivo Efficacy Studies: Promising in vitro results should be validated in relevant animal models of disease.

References

- Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006. [Link]

- ACS Publications. (n.d.). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry. [Link]

- Carlson, R. P., et al. (1994). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. The Journal of Pharmacology and Experimental Therapeutics, 269(2), 616–623. [Link]

- Opris, C., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(5), 453-457. [Link]

- Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]

- Al-Ostath, O. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4945. [Link]

- Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

- Li, Y., et al. (2022). Antibacterial Activity and Possibly Made of Action of Isoquinoline-3-Carboxylic Acid. Journal of Agricultural and Food Chemistry, 70(4), 1163–1172. [Link]

- Moustafa, A. M. Y., & Bakare, S. B. (2019). Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs.

- ResearchGate. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids. [Link]

- Al-Mulla, A. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 22(8), 1346. [Link]

- MDPI. (2024).

- ACS Omega. (2023). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. [Link]

- Rbaa, M., et al. (2019).

- Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358–1363. [Link]

- National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. [Link]

- Frontiers. (n.d.). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. [Link]

- National Center for Biotechnology Information. (n.d.).

- Journal of Biomedical Research & Environmental Sciences. (2022).

Sources

- 1. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound CAS#: 659730-27-5 [m.chemicalbook.com]

An In-Depth Technical Guide to the Multifaceted Mechanism of Action of 7-Hydroxyquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyquinoline-3-carboxylic acid, a heterocyclic compound belonging to the quinoline family, presents a compelling profile for researchers in drug discovery and development. Its structural similarity to endogenous molecules and other pharmacologically active quinoline derivatives suggests a multifaceted mechanism of action, with the potential to interact with several key biological targets. This technical guide provides a comprehensive exploration of the putative mechanisms of action of this compound, drawing upon evidence from studies on the compound and its close structural analogs. We will delve into its potential roles as a modulator of cellular respiration, a glutamate receptor antagonist, and an antiproliferative agent. This guide is designed to be a foundational resource, offering not only a synthesis of the current understanding but also detailed experimental protocols to empower researchers to further investigate and validate these mechanisms.

Introduction: The Quinoline Scaffold in Pharmacology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. From the antimalarial properties of quinine to the anticancer effects of camptothecin, quinoline derivatives have consistently demonstrated their therapeutic potential. This compound, as a member of this class, is of significant interest due to its structural resemblance to kynurenic acid, an endogenous tryptophan metabolite with well-established neuroprotective properties.[1][2] This guide will dissect the potential molecular interactions and cellular effects of this compound, providing a framework for its rational investigation in various disease contexts.

Potential Mechanism of Action I: Inhibition of Cellular Respiration and Dehydrogenase Enzymes

Early research into the biological effects of 4-hydroxyquinoline-3-carboxylic acid derivatives, structurally very similar to the 7-hydroxy isomer, identified the inhibition of cellular respiration as a primary mechanism of action.[3][4] These studies, conducted on Ehrlich ascites cells, revealed that these compounds could significantly impede oxygen consumption.[3]

Molecular Target: Malate Dehydrogenase and Lactate Dehydrogenase

The inhibitory effect on cellular respiration was further traced to the targeting of key enzymes in metabolic pathways, specifically malate dehydrogenase and lactate dehydrogenase.[5][6] These enzymes are crucial for cellular energy production, and their inhibition can lead to a cytotoxic effect, particularly in rapidly proliferating cells such as those found in tumors. Studies have shown a clear specificity of some lipophilic quinoline congeners for the inhibition of mitochondrial malate dehydrogenase.[5]

Causality and Experimental Rationale

The rationale for investigating dehydrogenase enzymes as targets stems from the observation that many cancer cells exhibit altered metabolic pathways, often relying heavily on glycolysis even in the presence of oxygen (the Warburg effect). By targeting enzymes like lactate dehydrogenase, which is critical for anaerobic glycolysis, it is possible to selectively disrupt the energy supply of cancer cells.

Experimental Protocol: Dehydrogenase Inhibition Assay

A robust and straightforward method to assess the inhibitory potential of this compound on dehydrogenase enzymes involves a spectrophotometric assay.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of purified malate dehydrogenase or lactate dehydrogenase and their respective substrates (e.g., oxaloacetate and NADH for malate dehydrogenase; pyruvate and NADH for lactate dehydrogenase) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to test a range of concentrations.

-

Assay Setup: In a 96-well plate, add the enzyme, the inhibitor at various concentrations, and the buffer. Allow for a short pre-incubation period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate mixture.

-

Spectrophotometric Reading: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. The rate of this decrease is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualization: Dehydrogenase Inhibition Workflow

Caption: Workflow for Dehydrogenase Inhibition Assay.

Potential Mechanism of Action II: Glutamate Receptor Antagonism

A significant body of evidence points towards the interaction of quinoline derivatives with ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[1][7][8] Kynurenic acid, a close structural analog of this compound, is a well-characterized antagonist at the glycine co-agonist site of the NMDA receptor.[2][9][10] It also exhibits antagonistic activity at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, albeit with lower potency.[1][11][12] Given the shared quinoline scaffold, it is highly plausible that this compound also functions as a glutamate receptor antagonist.

Molecular Targets: NMDA, AMPA, and Kainate Receptors

-

NMDA Receptors: These receptors are crucial for synaptic plasticity, learning, and memory.[13] Their overactivation, however, can lead to excitotoxicity and neuronal cell death, implicating them in a range of neurological disorders.[14] Antagonism of the NMDA receptor is a key therapeutic strategy for neuroprotection.

-

AMPA and Kainate Receptors: These receptors mediate fast excitatory neurotransmission in the central nervous system.[11][15][16] While less studied in the context of quinoline-3-carboxylic acids, they remain potential targets.

Signaling Pathway: Modulation of Glutamatergic Neurotransmission

By acting as an antagonist at glutamate receptors, this compound could modulate excitatory signaling in the brain. At the NMDA receptor, this would likely involve competition at the glutamate or glycine binding site, preventing the influx of Ca²⁺ and Na⁺ that triggers downstream signaling cascades.[13]

Visualization: Glutamatergic Synapse and Potential Inhibition

Sources

- 1. Kynurenic acid - Wikipedia [en.wikipedia.org]

- 2. Kynurenic acid - LKT Labs [lktlabs.com]

- 3. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Kynurenic Acid and Its Analogue SZR-72 Ameliorate the Severity of Experimental Acute Necrotizing Pancreatitis [frontiersin.org]

- 8. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Concentration-jump experiments with NMDA antagonists in mouse cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Carboxytetrahydroquinolines. Conformational and stereochemical requirements for antagonism of the glycine site on the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchchemshub.com [researchchemshub.com]

- 14. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 15. Kainate receptors play a role in modulating synaptic transmission in the olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kainate receptor - Wikipedia [en.wikipedia.org]

The Emerging Therapeutic Potential of 7-Hydroxyquinoline-3-Carboxylic Acid Derivatives

An In-Depth Technical Guide

A Whitepaper for Drug Discovery & Development Professionals

This guide provides a comprehensive technical overview of the 7-hydroxyquinoline-3-carboxylic acid scaffold, a heterocyclic system of significant interest in modern medicinal chemistry. We will delve into the synthesis, physicochemical properties, diverse biological activities, and structure-activity relationships of its derivatives, offering field-proven insights for researchers and drug development scientists.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its rigid, planar structure and ability to intercalate with DNA and interact with enzyme active sites have made it a cornerstone in the development of therapeutic agents. Within this broad class, derivatives of quinoline-3-carboxylic acid have been particularly fruitful, leading to the development of highly successful antibacterial agents—the fluoroquinolones[1].

This guide focuses specifically on the This compound core. The strategic placement of a hydroxyl group at the C-7 position and a carboxylic acid at the C-3 position imparts unique physicochemical properties, including enhanced metal-chelating capabilities and specific hydrogen bonding potential. These features have enabled the development of derivatives with promising anticancer, antimicrobial, and anti-inflammatory properties, distinguishing them from their classic antibacterial counterparts.

Caption: Core chemical structure of this compound.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of this compound derivatives often involves multi-step sequences that allow for the introduction of diversity at various positions of the quinoline ring. A common and effective strategy begins with a substituted aniline precursor, leveraging classic cyclization reactions.

General Synthetic Workflow

A representative synthetic pathway often starts from a 7-substituted quinolin-2(1H)-one-3-carboxylic acid. This intermediate is then activated, typically through chlorination, to create a reactive electrophilic site at the C-2 position. This allows for the subsequent introduction of various nucleophiles, leading to a diverse library of derivatives.

Caption: Generalized workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of 2-Amino-substituted-quinoline-3-carboxylic Acids

This protocol is a generalized example based on methodologies described in the literature for creating derivatives for antimicrobial screening[2].

Objective: To synthesize 7-substituted 2-(heteryl-amino)quinoline-3-carboxylic acids.

Step 1: Chlorination of the Quinolin-2-one Precursor

-

To a stirred solution of the starting 7-substituted quinolin-2(1H)-one-3-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene), add phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) (3.0-5.0 eq) dropwise at 0°C.

-

Allow the mixture to warm to room temperature and then heat under reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Causality: This step converts the C2-ketone into a C2-chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POCl₃/SOCl₂.

-

Filter the resulting precipitate, wash with cold water until neutral, and dry under vacuum to yield the 7-substituted 2-chloroquinoline-3-carboxylic acid intermediate.

Step 2: Nucleophilic Substitution with an Amine

-

Dissolve the 2-chloroquinoline intermediate (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or ethanol.

-

Add the desired heterocyclic amine (e.g., 2-aminothiazole or 2-aminopyridine) (1.1-1.5 eq) and a non-nucleophilic base like triethylamine (TEA) or potassium carbonate (K₂CO₃) to the mixture.

-

Heat the reaction mixture at reflux for 6-12 hours, again monitoring by TLC. Causality: The amine acts as a nucleophile, displacing the chloride at the C-2 position. The base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Upon completion, cool the mixture and pour it into cold water.

-

Acidify the solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified final product.

Physicochemical Properties and Their Biological Implications

The properties of these derivatives are heavily influenced by the interplay between the hydroxyl group, the carboxylic acid, and other substituents on the ring.

-

Acidity (pKa): The carboxylic acid group is weakly acidic (pKa ~4-5), while the quinoline nitrogen is weakly basic. Changes in the pKa value, achieved by introducing electron-withdrawing or -donating groups, can significantly alter the ionization state of the molecule at physiological pH[3][4]. This is critical for cell permeability and target engagement. For instance, modifying the pKa has been shown to enhance the selective absorption of quinoline-3-carboxylic acid derivatives into the acidic microenvironment of tumors[5].

-

Lipophilicity (LogP): The balance between hydrophilicity (from the carboxyl and hydroxyl groups) and lipophilicity (from the aromatic core and other substituents) governs the molecule's ability to cross biological membranes. Correlation analysis has shown that inhibitory activity against cancer cells can be linearly related to the lipophilicity parameter (π)[6][7].

-

Metal Chelation: The 8-hydroxyquinoline scaffold is a classic bidentate chelating agent, forming stable complexes with various divalent and trivalent metal ions (e.g., Fe²⁺/³⁺, Cu²⁺, Zn²⁺)[8][9]. This property is central to the antimicrobial and some anticancer mechanisms of action, where the derivatives disrupt metal-dependent enzymatic processes or transport essential metal ions into cells, leading to oxidative stress[8][10].

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a remarkable range of biological activities, positioning them as versatile scaffolds for drug development.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of these derivatives against a variety of cancer cell lines.

-

Mechanism of Action: The anticancer effects are often multifactorial. One key mechanism is the inhibition of cellular respiration [6][7]. Another prominent mechanism is the induction of apoptosis (programmed cell death). Certain tetrahydroquinolinone derivatives have been shown to arrest the cell cycle in the G2/M phase and trigger both intrinsic and extrinsic apoptotic pathways in lung cancer cells[11]. This ability to selectively kill cancer cells while sparing normal cells is a highly desirable trait for chemotherapeutics[5][12].

-

Structure-Activity Relationship (SAR):

-

The nature of the substituent at the C-3 position is critical; converting the carboxylic acid to an ester or amide can dramatically alter or even abolish antimalarial activity, suggesting a specific binding requirement for the acid moiety[13].

-

For antiproliferative activity, modifications to the carboxylic acid to change the pKa have been shown to improve selectivity towards cancer cells over non-cancerous cells[5].

-

Substituents on the quinoline ring influence lipophilicity and electronic properties, which directly correlate with cytotoxic potency[6][14].

-

Caption: Proposed mechanism of anticancer action via induction of apoptosis.

Table 1: Selected Anticancer Activity of Quinoline Carboxylic Acid Derivatives

| Compound Class | Cell Line(s) | Reported Activity (IC₅₀) | Reference |

| Quinoline-3-carboxylic acids | MCF7 (Breast), HELA (Cervical) | Selective viability reduction | [12] |

| 2,4-disubstituted quinoline-3-carboxylic acids | MCF-7 (Breast), K562 (Leukemia) | Micromolar inhibition with high selectivity | [5] |

| Tetrahydroquinolinone derivatives | A549 (Lung), HCT-116 (Colon) | Potent cytotoxicity (<10 µM for lead compound) | [11] |

| 6-Chloro-2-aryl-quinoline-4-carboxylic acids | MCF-7 (Breast) | Up to 82.9% growth reduction | [14] |

Antimicrobial Activity

While distinct from classic fluoroquinolones, hydroxyquinoline derivatives possess potent and broad-spectrum antimicrobial activity.

-

Mechanism of Action: The primary antimicrobial mechanism is linked to their metal-chelating properties[10]. By sequestering essential divalent metal ions like Fe²⁺ and Mn²⁺, these compounds inhibit metalloenzymes crucial for bacterial survival and metabolic processes[9][10]. This mode of action is less prone to the development of resistance compared to single-target antibiotics. Some derivatives show greater efficacy against Gram-positive bacteria, which may be due to differences in the cell wall structure affecting compound penetration[15][16].

-

Structure-Activity Relationship (SAR):

-

The presence of the hydroxyl group is often essential for antimicrobial activity due to its role in metal chelation.

-

Halogen substitutions (e.g., chlorine, bromine) on the quinoline ring can significantly enhance antimicrobial potency[2][10].

-

The specific amine or heterocyclic group introduced at the C-2 position modulates the spectrum and potency of the antimicrobial effect[2].

-

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound Class | Target Organisms | Reported Activity (MIC) | Reference |

| Thiazolo/Pyrido-pyrimido-quinolones | Gram-positive & Gram-negative bacteria, Fungi | Varies by derivative | [2] |

| Nitroxoline (a hydroxyquinoline) | Gram-negative & Gram-positive pathogens | 1–4 µg/mL & 2–32 µg/mL, respectively | [10] |

| Quinolinequinones | Clinically resistant Staphylococcus spp. | 1.22–9.76 μg/mL | [16] |

Conclusion and Future Directions

The this compound scaffold represents a versatile and highly promising platform for the discovery of new therapeutic agents. Its derivatives have demonstrated significant potential in oncology and infectious diseases, driven by unique mechanisms of action including the inhibition of cellular respiration, induction of apoptosis, and metal chelation.

Future research should focus on:

-

Target Deconvolution: Precisely identifying the specific cellular targets (e.g., kinases, metabolic enzymes) to better understand the mechanisms of action and enable rational drug design[17].

-

Pharmacokinetic Optimization: Modifying the core structure to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties for better in vivo efficacy and reduced toxicity.

-

Combating Resistance: Further exploring the potential of these compounds, particularly the metal-chelating derivatives, to overcome existing drug resistance mechanisms in both cancer and microbial pathogens.

The continued exploration of this chemical space, guided by a deep understanding of its structure-activity relationships and mechanistic principles, holds considerable promise for addressing unmet needs in modern medicine.

References

- Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006. [Link]

- ACS Publications. (n.d.). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry.

- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-A சரif, H. A. (2009). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 44(6), 2628–2632. [Link]

- Al-Ostath, A., Abusharkh, A., Arafat, M., & El-Awady, R. (2020). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 25(18), 4259. [Link]

- Nishino, T., & Tanaka, M. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358–1363. [Link]

- Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]

- Li, C., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Antimicrobial Agents and Chemotherapy, 54(7), 2895–2902. [Link]

- ResearchGate. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids.

- Rbaa, M., et al. (2019).

- Al-Zoubi, W., & Al-Zaydi, K. M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

- Low, W. Y., et al. (2023). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Antibiotics, 12(7), 1146. [Link]

- Bényei, A., et al. (2022). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega, 7(43), 38946–38958. [Link]

- Massoud, M. A., El Bialy, S., Bayoumi, W. A., & El Husseiny, W. M. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Journal of the Serbian Chemical Society, 79(3), 283–295. [Link]

- Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Journal of the Iranian Chemical Society, 16, 2371–2384. [Link]

- Ujj, V., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(23), 7306. [Link]

- Tuyun, A. F., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. International Journal of Molecular Sciences, 23(20), 12282. [Link]

- Ryczkowska, M., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 12, 13180. [Link]

- Martínez-Mesa, J., et al. (2024).

- Heffeter, P., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7854–7876. [Link]

- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

- Cozza, G., et al. (2012). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry, 20(15), 4741–4749. [Link]

- Greece, D. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research and Reviews: Journal of Medicinal and Organic Chemistry, 10, 008. [Link]

- KPU Pressbooks. (n.d.). 7.1 Nomenclatures and Physical Properties of Carboxylic Acid Derivatives. In Organic Chemistry II.

Sources

- 1. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. 7.1 Nomenclatures and Physical Properties of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]

- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scienceopen.com [scienceopen.com]

- 16. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 7-Hydroxyquinoline-3-Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Within this class, 7-hydroxyquinoline-3-carboxylic acids and their derivatives have emerged as a compelling area of research, demonstrating significant potential as enzyme inhibitors with applications in oncology, infectious diseases, and metabolic disorders. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound class, offering insights into the rational design of potent and selective modulators of key biological targets. We will delve into the synthetic strategies, key biological activities, and the nuanced effects of structural modifications on their therapeutic potential.

Core Scaffold: Chemical and Physicochemical Properties

The 7-hydroxyquinoline-3-carboxylic acid core possesses a unique combination of features that contribute to its biological activity. The quinoline ring system provides a rigid, planar scaffold amenable to diverse functionalization. The 3-carboxylic acid group is a key pharmacophoric element, often involved in critical binding interactions with target proteins through hydrogen bonding and electrostatic interactions. The 7-hydroxy group offers a site for further derivatization, allowing for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability. It can also participate in hydrogen bonding interactions within the target's active site.

Key Biological Activities and Structure-Activity Relationships

Research into 7-hydroxyquinoline-3-carboxylic acids has primarily focused on their potent inhibitory activity against dehydrogenase enzymes, which are critical for various metabolic pathways.

Inhibition of Dehydrogenase Enzymes

A significant body of work has established 4-hydroxyquinoline-3-carboxylic acids, particularly those with substitutions at the 7-position, as potent inhibitors of malate dehydrogenase (MDH) and dihydroorotate dehydrogenase (DHODH).[1][2]

Malate Dehydrogenase (MDH) Inhibition:

MDH is a key enzyme in the citric acid cycle and malate-aspartate shuttle. Its inhibition can disrupt cellular respiration and energy metabolism, making it an attractive target for anticancer and antimicrobial drug development.

The SAR of 7-substituted-4-hydroxyquinoline-3-carboxylic acids as MDH inhibitors reveals several key trends:

-

Lipophilicity at the 7-position is crucial: Studies have shown a linear relationship between the lipophilicity (π) of the substituent at the 7-position and the inhibition of cellular respiration in Ehrlich ascites cells.[2] More lipophilic substituents, such as long alkyl chains or aromatic moieties, generally lead to increased potency, particularly against mitochondrial MDH.[1] This suggests that these compounds need to cross the mitochondrial membrane to reach their target.

-

The nature of the 7-substituent influences selectivity: While lipophilicity is a general driver of potency, the specific nature of the substituent at the 7-position can influence selectivity for different MDH isoforms (cytoplasmic vs. mitochondrial).[1]

-

The 4-hydroxy and 3-carboxylic acid groups are essential: These groups are critical for binding to the enzyme's active site, likely through interactions with key amino acid residues.

Dihydroorotate Dehydrogenase (DHODH) Inhibition:

DHODH is the fourth enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cells, including cancer cells.[3] Inhibition of DHODH leads to pyrimidine depletion, cell cycle arrest, and apoptosis, making it a validated target for cancer therapy.[4]

The SAR for DHODH inhibition by quinoline carboxylic acids highlights the following:

-

A bulky hydrophobic group at the C2 position is necessary for potent inhibition. [3]

-

The 4-carboxylic acid group is strictly required for activity. [3]

-

Substitutions on the benzo portion of the quinoline ring can modulate activity. [3]

The following table summarizes the inhibitory activity of selected 7-substituted-4-hydroxyquinoline-3-carboxylic acid derivatives against malate dehydrogenase.

| Compound ID | R (Substituent at 7-position) | Malate Dehydrogenase Inhibition (IC50, µM) | Reference |

| 1 | H | > 100 | [2] |

| 2 | OCH3 | 50 | [2] |

| 3 | O(CH2)3CH3 | 10 | [2] |

| 4 | O-Phenyl | 5 | [1] |

| 5 | O-Benzyl | 2 | [1] |

Antiproliferative and Anticancer Activity:

The inhibition of key metabolic enzymes like MDH and DHODH translates to significant antiproliferative activity in various cancer cell lines. Studies have shown that quinoline-3-carboxylic acid derivatives can exhibit selective cytotoxicity towards cancer cells.[5] The acidic tumor microenvironment can enhance the uptake of these acidic compounds, leading to higher intracellular concentrations and increased efficacy.

Experimental Protocols

Synthesis of 7-Hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

A common and effective method for the synthesis of the 4-hydroxyquinoline-3-carboxylic acid scaffold is the Gould-Jacobs reaction.[6]

Step 1: Condensation of 3-aminophenol with Diethyl Ethoxymethylenemalonate (DEEMM)

-

To a solution of 3-aminophenol (1 eq.) in a suitable solvent such as ethanol or toluene, add diethyl ethoxymethylenemalonate (DEEMM) (1.1 eq.).

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The intermediate, diethyl 2-((3-hydroxyphenyl)amino)methylenemalonate, may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure.

Step 2: Thermal Cyclization

-

The crude intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

-

The mixture is heated to a high temperature (typically 240-260 °C) for 15-30 minutes.

-

The reaction is monitored by TLC for the formation of the cyclized product, ethyl 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product.

-

The solid is collected by filtration and washed with hexane.

Step 3: Hydrolysis of the Ester

-

The ethyl ester from Step 2 is suspended in an aqueous solution of sodium hydroxide (2M).

-

The mixture is heated to reflux for 1-2 hours until the solid dissolves and the hydrolysis is complete (monitored by TLC).

-

The reaction mixture is cooled to room temperature and filtered to remove any insoluble impurities.

-

The filtrate is acidified with a mineral acid (e.g., 2M HCl) to a pH of approximately 2-3.

-

The precipitated 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Malate Dehydrogenase (MDH) Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of test compounds against malate dehydrogenase.

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

Oxaloacetate (OAA) solution (10 mM in water, prepared fresh)

-

NADH solution (10 mM in water, prepared fresh)

-

Malate Dehydrogenase (from porcine heart or other suitable source)

-

Test compounds dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, oxaloacetate, and NADH in each well of the 96-well plate. A typical final concentration would be 0.5 mM OAA and 0.2 mM NADH.

-

Add the test compound at various concentrations (typically in a serial dilution) to the reaction mixture. Include a control well with DMSO only.

-

Pre-incubate the plate at 37 °C for 5 minutes.

-

Initiate the reaction by adding a solution of malate dehydrogenase to each well.

-

Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

-

Calculate the initial reaction velocity (rate of change of absorbance) for each concentration of the test compound.

-

Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the anticancer effects of this compound derivatives that inhibit DHODH is the disruption of the de novo pyrimidine synthesis pathway.

The inhibition of DHODH leads to a depletion of the pyrimidine pool, which is essential for DNA and RNA synthesis. This, in turn, causes cell cycle arrest, primarily in the S-phase, and ultimately triggers apoptosis in rapidly proliferating cancer cells.[4]

Conclusion and Future Directions

7-Hydroxyquinoline-3-carboxylic acids represent a promising scaffold for the development of novel enzyme inhibitors. The well-defined structure-activity relationships, particularly concerning the substitution at the 7-position, provide a clear roadmap for the rational design of more potent and selective compounds. Future research in this area should focus on:

-

Exploring a wider range of substituents at the 7-position: While lipophilicity is a known driver of activity, the exploration of more diverse functional groups could lead to improved potency and selectivity, as well as better pharmacokinetic profiles.

-

Investigating other potential biological targets: While dehydrogenase enzymes are the most studied targets, the quinoline scaffold is known to interact with a wide range of biological macromolecules. Screening of this compound libraries against other targets could uncover novel therapeutic applications.

-

Optimizing pharmacokinetic properties: A critical aspect of drug development is the optimization of ADME (absorption, distribution, metabolism, and excretion) properties. Future studies should focus on modifying the core scaffold to enhance oral bioavailability and metabolic stability.

By leveraging the insights from the structure-activity relationships outlined in this guide, researchers can accelerate the development of novel therapeutics based on the this compound scaffold.

References

- Revisiting the role of dihydroorotate dehydrogenase as a therapeutic target for cancer. (URL: [Link])

- 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. (URL: [Link])

- Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respir

- Structure-activity Relationship of Quinoline Carboxylic Acids.

- Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells. (URL: [Link])

- Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma. (URL: [Link])

- BioAssay Systems Malate Dehydrogenase Assay Kit. (URL: [Link])

- Gould–Jacobs reaction - Wikipedia. (URL: [Link])

- Malate Dehydrogenase Assay Kit - ScienCell Research Labor

- Quinolin-4-ones: Methods of Synthesis and Applic

- Synthesis and Characterization of Novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide Derivatives from Diazomethane and HCl (g). (URL: [Link])

- Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (URL: [Link])

- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer

Sources

- 1. prepchem.com [prepchem.com]

- 2. Dihydroorotate Dehydrogenase in Mitochondrial Ferroptosis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

The Antiproliferative Potential of Quinoline-3-Carboxylic Acids: A Technical Guide for Researchers

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

In the landscape of medicinal chemistry, the quinoline ring system stands out as a "privileged scaffold." Its bicyclic aromatic structure is a common feature in numerous natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1] Quinoline derivatives have demonstrated potent antimalarial, antibacterial, and, most notably for our purposes, anticancer properties.[2][3] This guide focuses specifically on the quinoline-3-carboxylic acid moiety, a promising class of compounds that has garnered significant attention for its potent antiproliferative effects against a variety of cancer cell lines.[4]

The versatility of the quinoline core allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological properties of the resulting derivatives. This adaptability is key to developing agents with enhanced potency and, crucially, improved selectivity for cancer cells over healthy tissue.[5][6] This document provides an in-depth exploration of the mechanisms underpinning the antiproliferative activity of quinoline-3-carboxylic acids, details robust methodologies for their evaluation, and discusses the structure-activity relationships that guide future drug design.

Core Mechanisms of Antiproliferative Activity

The anticancer effects of quinoline-3-carboxylic acid derivatives are not attributable to a single mode of action. Instead, they exert their effects by modulating several fundamental cellular processes that are dysregulated in cancer. The primary mechanisms identified include the induction of programmed cell death (apoptosis), arrest of the cell division cycle, and the inhibition of critical oncogenic signaling pathways.[4]

Induction of Apoptosis: Orchestrating Cell Death

A primary strategy by which these compounds eliminate cancer cells is by triggering apoptosis. Evidence suggests they can activate the intrinsic (mitochondrial) pathway of apoptosis.[2][7] This is often achieved by altering the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

Specifically, studies have shown that certain derivatives can upregulate the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.[4] This shift increases the Bax/Bcl-2 ratio, which compromises the integrity of the mitochondrial outer membrane. This event, known as mitochondrial outer membrane permeabilization (MOMP), is a point of no return in the apoptotic process. It leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates a cascade of cysteine-aspartic proteases (caspases), beginning with caspase-9 and culminating in the activation of executioner caspases like caspase-3. These executioner caspases are responsible for dismantling the cell in an orderly fashion.[4]

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing cell death, quinoline-3-carboxylic acids can halt the relentless division of cancer cells by inducing cell cycle arrest.[4] The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. These compounds have been shown to interfere with this process, often by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which drive the progression through different phases of the cell cycle. By inhibiting specific CDK/cyclin complexes, the compounds can cause cells to accumulate in a particular phase (e.g., G1, S, or G2/M), preventing them from completing division and thus curbing proliferation.[4]

Inhibition of Key Oncogenic Signaling Pathways

Many cancers are driven by hyperactive signaling pathways that promote growth and survival. Quinoline-3-carboxylic acid derivatives have been identified as potent inhibitors of several key enzymes within these pathways, particularly protein kinases.

-

Protein Kinase CK2 Inhibition: Protein Kinase CK2 is a serine/threonine kinase that is frequently overexpressed in cancer and contributes to malignant progression by phosphorylating hundreds of substrates involved in cell proliferation, survival, and angiogenesis.[4][5] It can promote tumorigenesis by activating pathways like Wnt, PI3K/Akt, and NF-κB, while also destabilizing tumor suppressors like p53.[5][8] Several quinoline-3-carboxylic acid derivatives have been specifically designed and synthesized as CK2 inhibitors, demonstrating potent enzymatic inhibition and antiproliferative activity.[9][10][11] By blocking CK2, these compounds can effectively shut down multiple pro-survival signals simultaneously.

-

PDGFR Inhibition: The Platelet-Derived Growth Factor Receptor (PDGFR) is a receptor tyrosine kinase that plays a crucial role in tumor growth, angiogenesis, and metastasis.[2][12] Aberrant activation of the PDGF/PDGFR pathway is a known driver in various cancers.[2] Quinoline-3-carboxamide derivatives, closely related to the carboxylic acids, have been developed as effective inhibitors of PDGFR, showing superior cytotoxicity against breast cancer cell lines compared to the standard drug imatinib.

Structure-Activity Relationship (SAR) and Selectivity

The potency and selectivity of quinoline-3-carboxylic acids are highly dependent on the nature and position of substituents on the quinoline ring. SAR studies have identified several critical regions for activity:

-

The C2 Position: Bulky, hydrophobic substituents at this position are often necessary for potent activity.[8] This suggests that this part of the molecule is likely involved in a key hydrophobic interaction within the target's binding pocket.

-

The Carboxylic Acid Group: The carboxylic acid at the C3 or C4 position is a strict requirement for the activity of many derivatives.[8] This acidic group can form crucial hydrogen bonds or ionic interactions with the target protein.

-

The Benzo Portion: Substitutions on the fused benzene ring can significantly modulate activity, often influencing pharmacokinetic properties or providing additional binding interactions.[8]

A fascinating aspect of this chemical class is the potential for enhanced selectivity towards cancer cells. The acidic tumor microenvironment provides a unique opportunity for targeted drug delivery. The pKa of the carboxylic acid group can be tuned through chemical modification. In the acidic environment of a tumor, a higher proportion of the compound will be in its less polar, unionized form, which can more readily cross cell membranes. This leads to higher drug accumulation in cancer cells compared to healthy cells in a normal physiological pH environment, thereby increasing selectivity and reducing off-target toxicity.[5][6]

Quantitative Assessment of Antiproliferative Activity

A systematic evaluation of a compound's antiproliferative potential is fundamental to its development. This involves determining its potency (typically as an IC50 value) and elucidating its mechanism of action through a series of well-defined cellular assays.

Representative Antiproliferative Activity Data

The potency of quinoline-3-carboxylic acid derivatives is quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of a cell population by 50%.

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| 2,4-disubstituted quinoline-3-carboxylic acid (2f) | MCF-7 (Breast Cancer) | Micromolar Range | [5] |

| 2,4-disubstituted quinoline-3-carboxylic acid (2l) | K562 (Leukemia) | Micromolar Range | [5] |

| Quinoline-3-carboxylate derivative (4k) | K562 (Leukemia) | 0.28 | [2][7] |

| Quinoline-3-carboxylate derivative (4m) | K562 (Leukemia) | 0.28 | [2][7] |

| Quinoline-3-carboxylate derivative (4m) | MCF-7 (Breast Cancer) | 0.33 | [2][7] |

| Quinoline-3-carboxylate derivative (4n) | MCF-7 (Breast Cancer) | 0.33 | [2][7] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast Cancer) | Potent (82.9% growth reduction at 100 µM) | [13] |

| 2-aminoquinoline-3-carboxylic acid derivatives | Protein Kinase CK2 | 0.65 - 18.2 | [9][10] |

Experimental Protocols: A Self-Validating System

The trustworthiness of any finding rests on the robustness of the experimental protocols. The following methods are standard in the field for assessing antiproliferative activity.

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[14]

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[15]

-

Compound Treatment: Prepare serial dilutions of the quinoline-3-carboxylic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) controls. Incubate for a specified period (e.g., 48 or 72 hours).[15]

-

MTT Incubation: Add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate the plate for 2-4 hours at 37°C.[16] Causality Insight: This incubation must be done in serum-free media if possible, as serum components can interfere with MTT reduction and generate background.[14]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the cells or the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[16]

-

Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[14] Measure the absorbance at a wavelength of 570 nm (or 492 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect this event. Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[11]

Methodology:

-

Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in a T25 flask or 6-well plate and treat with the test compound at relevant concentrations (e.g., 1x and 2x IC50) for 24-48 hours.[7]

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine them with the supernatant collected earlier. Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[7][13]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of fluorophore-conjugated Annexin V and 1-2 µL of PI solution (1 mg/mL).[7][10]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][13]

-

Data Acquisition: Add 400 µL of 1X Annexin-binding buffer to each tube.[11] Analyze the samples immediately using a flow cytometer.

-

Analysis:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells (due to primary necrosis)

-

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in the S phase (DNA synthesis) have intermediate DNA content.

Methodology:

-

Cell Harvesting: Collect approximately 2 x 10⁶ cells following treatment with the test compound. Wash once with PBS.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing. This fixes the cells and permeabilizes the membrane.[17] Incubate for at least 30 minutes on ice (or store at -20°C for weeks).[17]

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[17]

-

Staining: Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A.[17] Causality Insight: RNase A is crucial because PI can also bind to double-stranded RNA. The RNase treatment ensures that only DNA is stained, preventing signal interference and providing an accurate measurement of DNA content.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[17]

-

Data Acquisition: Analyze the samples on a flow cytometer, measuring the red fluorescence of PI.

-

Analysis: Generate a histogram of cell count versus fluorescence intensity. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

Quinoline-3-carboxylic acids represent a highly versatile and potent class of antiproliferative agents. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic kinases like CK2 provides a multi-pronged approach to combating cancer cell growth. The chemical tractability of the quinoline scaffold, combined with an understanding of its structure-activity relationships, offers a clear path for medicinal chemists to optimize these compounds for improved potency and selectivity. Future research should focus on further elucidating the specific molecular targets of the most active compounds, exploring their efficacy in preclinical in vivo models, and leveraging their unique pKa-dependent properties to design next-generation agents with enhanced tumor-targeting capabilities.

References

- Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR. (2026). Neuroquantology.

- Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

- Mittal, R. K., et al. (2021). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed.

- Mittal, R. K., et al. (2021). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science.

- Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Europe PMC.

- Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. (n.d.). ResearchGate.

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). PubMed.

- Chen, S. F., et al. (1991). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed.

- Review on recent development of quinoline for anticancer activities. (2022). Elsevier.

- Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.

- Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online.

- Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). PubMed.

- Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online.

- Comprehensive review on current developments of quinoline-based anticancer agents. (2018). ScienceDirect.

- Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and... (n.d.). ResearchGate.

- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health (NIH).

- New insights about the PDGF/PDGFR signaling pathway as a promising target to develop cancer therapeutic strategies. (2023). PubMed.

- MTT Cell Proliferation Assay. (n.d.). Assay Guidance Manual - NCBI Bookshelf.

- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2020). National Institutes of Health (NIH).